molecular formula C22H20O7 B6508581 ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 843669-73-8

ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B6508581
CAS No.: 843669-73-8
M. Wt: 396.4 g/mol
InChI Key: KKKYBMJDOTXWNS-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a chromene-based derivative characterized by a central 4-oxo-4H-chromen scaffold. At the 3-position, it bears an oxybenzoate ester (ethyl 4-oxybenzoate), while the 7-position is substituted with a (2-methylpropanoyl)oxy (isobutyryloxy) ester group. The compound’s molecular formula is C22H20O6, with a molar mass of 380.39 g/mol .

Properties

IUPAC Name

ethyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-26-22(25)14-5-7-15(8-6-14)28-19-12-27-18-11-16(29-21(24)13(2)3)9-10-17(18)20(19)23/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKYBMJDOTXWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the 2-Methylpropanoyl Group: This step involves the esterification of the chromen-4-one core with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Etherification with Benzoic Acid: The final step involves the etherification of the intermediate product with ethyl 4-hydroxybenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The ester and ether linkages can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The ester and ether linkages may also play a role in its biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name 7-Position Substituent Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate Isobutyryloxy (ester) C22H20O6 380.39 Moderate steric bulk, lipophilic
Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate tert-Butoxy-2-oxoethoxy (ester) C25H26O8 454.475 High steric hindrance, reduced solubility
Ethyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate 2-Methylpropenyloxy (ether) C22H20O6 380.39 Allyl group, potential reactivity
Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate Cyanomethoxy (ether) C19H15NO6 ~353.33 Electron-withdrawing cyano group

Key Observations :

  • Steric Effects : The tert-butoxy group in introduces significant steric bulk, likely reducing metabolic degradation but impairing aqueous solubility.
  • Reactivity : The allyl ether in may undergo oxidation or conjugation reactions, unlike the stable esters in other analogs.
Ester Group Variations

The choice of ester (ethyl, propyl, methyl) affects lipophilicity and metabolic stability:

Compound Name Ester Group LogP (Predicted) Metabolic Stability
This compound Ethyl ~3.2 Moderate
Propyl derivative Propyl ~3.8 Higher (bulky tert-butyl)
Methyl derivative Methyl ~2.5 Lower (smaller ester)

Key Observations :

  • Larger esters (e.g., propyl in ) increase lipophilicity (higher LogP), favoring membrane permeability but risking slower excretion.
Crystallographic and Structural Analysis

Tools like SHELXL and Mercury are critical for resolving chromene derivatives’ crystal structures. For example:

  • The tert-butoxy group in may induce distinct crystal packing patterns due to steric demands.
  • The allyl ether in could lead to conformational flexibility, complicating crystallization.

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